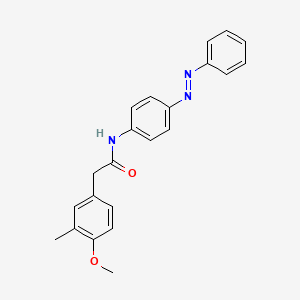
(E)-2-(4-methoxy-3-methylphenyl)-N-(4-(phenyldiazenyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-(4-methoxy-3-methylphenyl)-N-(4-(phenyldiazenyl)phenyl)acetamide is an organic compound that belongs to the class of acetamides This compound features a complex structure with various functional groups, including methoxy, methyl, and phenyldiazenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-methoxy-3-methylphenyl)-N-(4-(phenyldiazenyl)phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common approach might involve the following steps:
Formation of the acetamide backbone: This can be achieved by reacting an appropriate amine with acetic anhydride or acetyl chloride under mild conditions.
Introduction of the methoxy and methyl groups: These groups can be introduced through electrophilic aromatic substitution reactions using methoxy and methyl halides.
Formation of the phenyldiazenyl group: This step involves the diazotization of an aniline derivative followed by coupling with a phenol or aniline derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
(E)-2-(4-methoxy-3-methylphenyl)-N-(4-(phenyldiazenyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas, potentially converting the phenyldiazenyl group to an amine.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of dyes, pigments, and other materials.
作用機序
The mechanism of action of (E)-2-(4-methoxy-3-methylphenyl)-N-(4-(phenyldiazenyl)phenyl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The phenyldiazenyl group could play a role in binding to molecular targets, while the methoxy and methyl groups might influence the compound’s overall stability and solubility.
類似化合物との比較
Similar Compounds
- (E)-2-(4-methoxyphenyl)-N-(4-(phenyldiazenyl)phenyl)acetamide
- (E)-2-(4-methylphenyl)-N-(4-(phenyldiazenyl)phenyl)acetamide
- (E)-2-(4-methoxy-3-methylphenyl)-N-(4-(phenyldiazenyl)phenyl)propionamide
Uniqueness
(E)-2-(4-methoxy-3-methylphenyl)-N-(4-(phenyldiazenyl)phenyl)acetamide is unique due to the specific combination of functional groups, which can influence its reactivity, stability, and potential applications. The presence of both methoxy and methyl groups, along with the phenyldiazenyl moiety, distinguishes it from other similar compounds.
特性
CAS番号 |
955831-08-0 |
|---|---|
分子式 |
C22H21N3O2 |
分子量 |
359.4 g/mol |
IUPAC名 |
2-(4-methoxy-3-methylphenyl)-N-(4-phenyldiazenylphenyl)acetamide |
InChI |
InChI=1S/C22H21N3O2/c1-16-14-17(8-13-21(16)27-2)15-22(26)23-18-9-11-20(12-10-18)25-24-19-6-4-3-5-7-19/h3-14H,15H2,1-2H3,(H,23,26) |
InChIキー |
LGZMZAHRWNPWDA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)CC(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


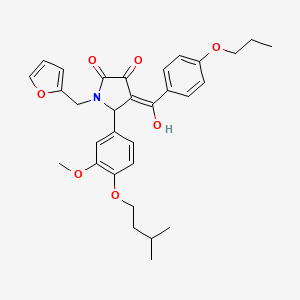
![N-(3-chloro-4-methoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B14142224.png)
![8-[(E)-2-phenylethenyl]-9H-purin-6-ylamine](/img/structure/B14142232.png)
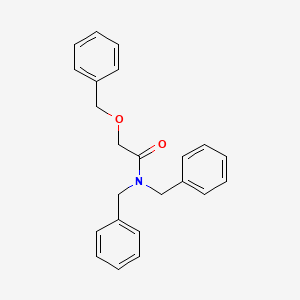
![Ethanone, 1-[4-(4-methylcyclohexyl)phenyl]-, trans-](/img/structure/B14142237.png)
![6-Benzyl-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14142249.png)
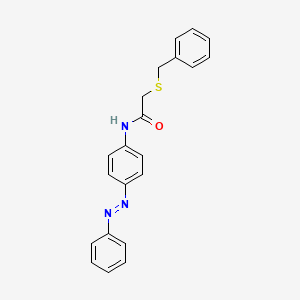
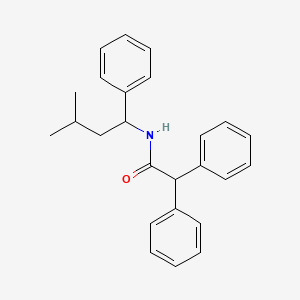
![[3-(Pyridin-4-yl)-1,2-oxazol-5-yl]methanol](/img/structure/B14142263.png)
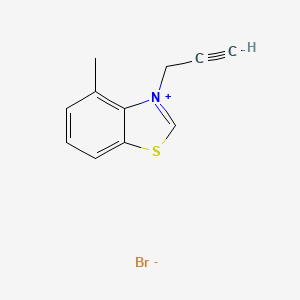

![8-{(2E)-2-[1-(2-bromoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinyl}-6-hydroxy-3-methyl-7-(1-phenylethyl)-3,7-dihydro-2H-purin-2-one](/img/structure/B14142285.png)


